Product packaging for benzo[a]acridin-10-amine(Cat. No.:CAS No. 18936-75-9)

benzo[a]acridin-10-amine

Cat. No.: B094110
CAS No.: 18936-75-9
M. Wt: 244.29 g/mol
InChI Key: XAZFGPKKVBMPDR-UHFFFAOYSA-N
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Description

Benzo[a]acridin-10-amine is an aromatic organic compound with the molecular formula C 17 H 12 N 2 and a molecular weight of 244.30 g/mol . It is supplied as a high-purity solid for research applications. As a primary amine, its chemical behavior is characterized by the presence of an amino (-NH 2 ) group, which is typically sp 3 hybridized, giving the molecule a trigonal pyramidal geometry around the nitrogen atom . This functional group is a key site for reactivity, participating in reactions common to primary amines. The conjugated aromatic acridine scaffold contributes to the compound's properties, including a calculated density of 1.304 g/cm 3 and a high calculated boiling point of approximately 518°C . The planar polycyclic structure suggests potential for investigation as a core building block in materials science and as a ligand or synthetic intermediate in medicinal chemistry research for developing therapeutic agents. Researchers value this compound for exploring new synthetic pathways, such as the development of novel amides via condensation reactions with carboxylic acids . This product is intended for laboratory research purposes only and is not classified as a drug or approved for any diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H12N2 B094110 benzo[a]acridin-10-amine CAS No. 18936-75-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18936-75-9

Molecular Formula

C17H12N2

Molecular Weight

244.29 g/mol

IUPAC Name

benzo[a]acridin-10-amine

InChI

InChI=1S/C17H12N2/c18-13-6-8-16-12(9-13)10-15-14-4-2-1-3-11(14)5-7-17(15)19-16/h1-10H,18H2

InChI Key

XAZFGPKKVBMPDR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C4C=C(C=CC4=N3)N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C4C=C(C=CC4=N3)N

Other CAS No.

18936-75-9

Synonyms

Benz[a]acridin-10-amine

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for Benzo a Acridin 10 Amine and Its Analogs

Foundational Synthetic Strategies for the Benzoacridine Scaffold

The primary and most widely studied approach for synthesizing the benzoacridine framework is through multi-component reactions, which offer the advantage of assembling complex molecular structures in a single step from readily available starting materials.

Multi-Component Condensation Reactions

One-pot condensation reactions are a cornerstone in the synthesis of benzoacridine derivatives. scielo.org.mx These methods are lauded for their efficiency, procedural simplicity, and often greener reaction conditions. scielo.org.mxscielo.org.mx

The most prevalent three-component reaction involves the condensation of an aromatic aldehyde, a naphthylamine (such as 1-naphthylamine (B1663977) or 2-naphthylamine), and a cyclic β-diketone, typically 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone) or 1,3-indanedione. scielo.org.mxdntb.gov.uaresearchgate.net This reaction yields tetrahydrobenzo[a]acridin-one or tetrahydrobenzo[c]acridin-one derivatives, which are key precursors to the target amine. dntb.gov.uaresearchgate.net The reaction can be successfully performed with a wide variety of aromatic aldehydes, including those with both electron-donating and electron-withdrawing substituents, consistently producing high yields of the desired products. scielo.org.mxredalyc.org For instance, the condensation of 2-naphthylamine, various aromatic aldehydes, and 5-methylcyclohexane-1,3-dione (B151930) has been used to synthesize a range of 12-aryl-9-methyl-8,9,10,12-tetrahydro-7H-benzo[a]acridin-11-ones. researchgate.net Similarly, using 1-naphthylamine, aromatic aldehydes, and dimedone leads to 7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one derivatives. scielo.org.mx

Table 1: Examples of Three-Component Synthesis of Benzo[c]acridine Derivatives

Aromatic Aldehyde (Ar)Reaction Time (min)Yield (%)Reference
4-ClC6H4596 researchgate.net
4-NO2C6H4595 researchgate.net
4-OHC6H4688 researchgate.net
C6H51383 researchgate.net
2-Furyl785 researchgate.net
2-OHC6H4583 researchgate.net
Reaction conditions: 1-naphthylamine, dimedone, and aromatic aldehyde catalyzed by SBA-Pr-SO3H under solvent-free conditions at 140°C. researchgate.net

Significant research has been dedicated to optimizing the reaction conditions to improve yields, reduce reaction times, and enhance the environmental friendliness of the synthesis. A key aspect of this optimization is the choice of solvent. While various organic solvents like acetonitrile (B52724) and ethanol (B145695) have been used, a strong trend towards greener alternatives such as water or solvent-free conditions has emerged. researchgate.netarkat-usa.org

Solvent-free, or neat, reaction conditions, often performed at elevated temperatures (e.g., 90-140°C), have proven highly effective, frequently resulting in excellent yields and significantly shorter reaction times—sometimes as little as a few minutes. researchgate.netnih.govbeilstein-journals.org For example, one study found that the reaction of dimedone, aniline, and benzaldehyde (B42025) proceeded to a 92% yield in 1.5 hours at 90°C under solvent-free conditions using a catalyst. nih.gov

Aqueous media, often in the presence of a phase-transfer catalyst like triethylbenzylammonium chloride (TEBAC), also represent an effective and environmentally benign approach. arkat-usa.orgasianpubs.org This method provides good yields and simplifies the work-up procedure, with the added benefit that the aqueous phase and catalyst can often be recycled. asianpubs.org

Table 2: Optimization of Reaction Conditions for Benzo[c]acridine Synthesis

SolventConditionsTime (h)Yield (%)
H2OReflux477
EtOHReflux388
CH3CNReflux385
Solvent-free100 °C0.590
Solvent-free120 °C0.1695
Solvent-free140 °C0.0895
Data based on the reaction of 4-chlorobenzaldehyde, 1-naphthylamine, and dimedone. researchgate.net

Catalytic Approaches in Benzoacridine Synthesis

The use of catalysts is central to the modern synthesis of benzoacridines, enabling milder reaction conditions, faster reactions, and higher yields. A wide array of both homogeneous and, increasingly, heterogeneous catalysts have been explored.

Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture by simple filtration and can often be reused for several cycles without a significant loss of activity, making the process more cost-effective and sustainable. scielo.org.mxcatalysis.blogdoi.org

One prominent example is sulfonic acid-functionalized SBA-15 (SBA-Pr-SO3H), a nanoporous solid acid catalyst. scielo.org.mxredalyc.org This catalyst has been shown to be highly active in the three-component synthesis of benzo[c]acridine derivatives under solvent-free conditions, affording excellent yields in very short reaction times. scielo.org.mxscielo.org.mx The high efficiency is attributed to the catalyst's large surface area and nanoporous structure, which may act as "nano-reactors". scielo.org.mx

Another innovative class of heterogeneous catalysts involves magnetic nanoparticles. dntb.gov.uaresearchgate.net For instance, a novel catalyst consisting of sulfonic acid groups immobilized on a triazine dendrimer-modified magnetic nanoparticle (Fe3O4@SiO2@TAD-G2-SO3H) has been developed. dntb.gov.uaresearchgate.net This catalyst allows for the smooth synthesis of tetrahydrobenzo[c]acridin-8(9H)-one derivatives in high yields (90-96%). dntb.gov.ua A key benefit is its magnetic nature, which permits easy separation from the reaction medium using an external magnet, and it can be recycled up to five times with only a slight decrease in activity. dntb.gov.uaresearchgate.net

Table 3: Performance of Various Heterogeneous Catalysts in Benzoacridine Synthesis

CatalystReaction ConditionsTypical Yield RangeKey AdvantagesReference
SBA-Pr-SO3HSolvent-free, 140°C83-96%High activity, reusability, short reaction times. scielo.org.mxresearchgate.netredalyc.org
Fe3O4@SiO2@TAD-G2-SO3H (Magnetic Nanocatalyst)Solvent-free, 100°C90-96%Easy magnetic separation, high reusability, mild conditions. dntb.gov.uaresearchgate.net
Cu-doped ZnO Nanocrystalline PowderSolvent-free, 90°C85-94%Good yields, easy workup, simple operation. nih.gov

The mechanism for the acid-catalyzed three-component synthesis of the benzoacridine scaffold is generally understood to proceed through a series of well-defined steps. scielo.org.mxredalyc.org The reaction is initiated by the acid catalyst (H+), which protonates the carbonyl group of the aromatic aldehyde, making it more electrophilic. scielo.org.mx This is followed by a Knoevenagel condensation between the activated aldehyde and the cyclic diketone (e.g., dimedone) to form an olefin intermediate after dehydration. scielo.org.mx The subsequent step is a Michael-type addition of the naphthylamine to this olefin intermediate. scielo.org.mx Finally, the resulting adduct undergoes tautomerization and intramolecular cyclization, followed by dehydration, to yield the final tetrahydrobenzoacridine product. scielo.org.mxredalyc.org The catalyst, particularly a nanoporous one like SBA-Pr-SO3H, is thought to facilitate these steps within its pores, enhancing reaction rates and yields. scielo.org.mx

Compound Index

Compound Name
Benzo[a]acridin-10-amine
1,3-Indanedione
1-Naphthylamine
2-Naphthylamine
5,5-dimethylcyclohexane-1,3-dione (Dimedone)
5-methylcyclohexane-1,3-dione
SBA-Pr-SO3H (Sulfonic acid functionalized SBA-15)
Tetrahydrobenzo[a]acridin-one
Tetrahydrobenzo[c]acridin-8(9H)-one
Triethylbenzylammonium chloride (TEBAC)

Targeted Derivatization and Functionalization of this compound

The functionalization of the benzo[a]acridine scaffold is crucial for developing analogs with tailored characteristics. Specific strategies have been employed to introduce amine and ester groups and to achieve regioselective substitutions at various positions on the heterocyclic ring system.

The incorporation of amine and ester moieties onto the acridine (B1665455) framework is a common strategy for creating derivatives with diverse properties. These functional groups can influence the molecule's solubility, basicity, and ability to interact with biological targets.

Several synthetic approaches have been reported for introducing amine-containing side chains. One method involves the nucleophilic substitution of a suitable leaving group on the acridine ring with an amine. For instance, amino-substituted aza-acridine derivatives have been prepared, often bearing a basic side chain to enhance their pharmacological profiles. mdpi.com A versatile method for creating such analogs involves the amide coupling between a succinyl ester-modified platinum-benz[c]acridine complex and various biologically relevant primary and secondary amines. nih.gov This strategy highlights the utility of pre-functionalized acridine cores for modular synthesis. nih.gov Similarly, 10-N-substituted acridinones bearing alkyl side chains with terminal tertiary amino groups have been synthesized to explore their chemosensitizing properties. nih.gov

Ester functionalities are typically introduced through the reaction of a hydroxyl-substituted acridine with an appropriate acyl chloride or anhydride, or by incorporating ester-containing building blocks during the synthesis of the acridine core. For example, methyl 2-((6-((dialkylamino)alkyl)amino)-3-nitropyridin-2-yl)amino)-5-methoxybenzoates have been synthesized as precursors to more complex aza-acridines. mdpi.com Another example involves the reaction of (E)-7-chloro-2-(3,4-dimethoxybenzylidene)-9-phenyl-3,4-dihydroacridin-1(2H)-ones with ethyl acetoacetate (B1235776) to yield ethyl 10-chloro-4-(3,4-dimethoxyphenyl)-2-hydroxy-12-phenyl-1,4,5,6-tetrahydro-benzo[a]-acridine-3-carboxylates. rsc.org

The following table summarizes examples of amine and ester functionalized acridine derivatives.

Compound Class Functional Group Introduced Synthetic Method Reference
Amino-substituted aza-acridinesBasic amine side chainNucleophilic substitution / Cyclization mdpi.com
Platinum-benz[c]acridine conjugatesAmine-containing moleculesAmide coupling with succinyl ester nih.gov
10-N-substituted acridinonesTertiary aminoalkyl side chainN-alkylation nih.gov
Ethyl benzo[a]acridine-3-carboxylatesEthyl esterCondensation with ethyl acetoacetate rsc.org
Methyl benzoatesMethyl esterUsed as a precursor in synthesis mdpi.com

Achieving regioselectivity in the functionalization of the multi-ring benzo[a]acridine system is a significant synthetic challenge. The inherent reactivity of the different positions on the acridine ring dictates the outcome of substitution reactions. thieme-connect.com Modern synthetic methods, however, offer powerful tools for directing reactions to specific sites.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura and Heck reactions, have been utilized for the regioselective functionalization of acridine systems. ub.edu For example, these methods have been applied to introduce bulky substituents at the 3-, 6-, or 10-positions of a pentacyclic quinolinoacridine nucleus. ub.edu Another powerful strategy involves the use of directing groups in metal-catalyzed C-H bond functionalization reactions. While not demonstrated on benzo[a]acridine itself, a rhodium(III)-catalyzed cascade reaction of 2-arylindoles with α-diazo carbonyl compounds provides a precedent for using an unprotected NH unit as a directing group for intramolecular C(sp²)-H bond functionalization to give benzo[a]carbazole derivatives, a structurally related class of compounds. rsc.org

Structural modifications can also be achieved through selective manipulation of the existing rings. A modified Birch reduction has been used to selectively reduce the angular benzene (B151609) ring of benz(a)acridine, which, after a series of steps including controlled reoxidation and isomerization, allows for the introduction of functional groups in that specific ring. osti.gov Friedländer-type condensation reactions are also a cornerstone in building the acridine skeleton, where the choice of substituted reactants, such as 5-aminodihydroquinoline-4-ones and α-tetralones, dictates the final substitution pattern of the resulting benzo[c]pyrido[2,3,4-kl]acridine. researchgate.net

The development of one-pot, multi-component reactions has also enabled the regioselective synthesis of complex heterocyclic systems related to benzoacridines. For instance, an "on-water" reaction of isatin, malononitrile, and 3-aminopyrazole (B16455) yields substituted benzo[c]pyrazolo ub.eduscielo.org.mxnaphthyridines with high regioselectivity. rsc.orgnih.gov

The table below outlines various strategies for achieving regioselective modifications.

Methodology Targeted Position/Modification Key Features Reference
Suzuki–Miyaura / Heck ReactionsSpecific C-positions (e.g., 3, 6, 10)Palladium-catalyzed cross-coupling ub.edu
Directed C-H FunctionalizationC(sp²)-H bond adjacent to a directing groupTransition-metal catalysis (e.g., Rh(III)) rsc.org
Selective Ring Reduction/OxidationAngular benzene ringModified Birch reduction osti.gov
Friedländer AnnulationVaried substitution on the core skeletonCondensation of pre-functionalized ketones and amines researchgate.net
Multi-Component ReactionsSpecific isomer formationControlled reaction pathway (e.g., Michael addition then cyclization) rsc.orgnih.gov

Reaction Mechanism Elucidation in Benzo[a]acridine Synthesis

Understanding the reaction mechanisms underlying the formation of the benzo[a]acridine skeleton is essential for optimizing reaction conditions, improving yields, and predicting the formation of byproducts. Studies have focused on identifying key intermediates and transition states in various synthetic routes.

The synthesis of benzoacridine derivatives often proceeds through multi-step sequences involving several key intermediates. In the widely used three-component condensation reaction to form tetrahydrobenzo[c]acridine-8(9H)-one derivatives, a proposed mechanism begins with a Knoevenagel condensation between an aromatic aldehyde and dimedone. scielo.org.mxresearchgate.netnih.gov This is facilitated by an acid catalyst that protonates the aldehyde's carbonyl group, making it more reactive. scielo.org.mx The resulting olefin intermediate then undergoes a Michael-type addition with 1-naphthylamine. scielo.org.mxresearchgate.net The subsequent intermediate undergoes tautomerization and an intramolecular cyclization followed by dehydration to yield the final benzo[c]acridine product. scielo.org.mx

A proposed mechanism for a palladium-catalyzed domino synthesis of benzo[kl]acridines suggests a sequence of two independent catalytic cycles. mpg.de The first is a Buchwald-Hartwig amination between a dihalonaphthalene and an aniline, followed by an intramolecular C-H activation and C-C bond formation to complete the cyclization. mpg.de The detection of 1-(diphenylamino)naphthalene as a reaction byproduct supports the hypothesis that amination occurs before the C-C coupling step. mpg.de

In other related heterocyclic syntheses, different types of intermediates have been proposed. For instance, the formation of certain pyridoacridine salts is thought to proceed through a betaine (B1666868) intermediate, which then leads to a dihydroquinoline that undergoes electrocyclic ring opening and closure. ub.edu The reaction of 9-aminoacridine (B1665356) with formaldehyde (B43269) is suggested to involve a concerted mechanism via an oxazinoacridine intermediate. thieme-connect.com

Specific kinetic studies detailing the formation of this compound are not extensively reported in the literature. However, kinetic analyses of related organic reactions provide a framework for how such studies could be approached. For example, kinetic studies of benzoic acid esterification have been used to determine the reaction order, calculate forward and reverse reaction rate constants, and find activation energies for both the forward and reverse reactions. dnu.dp.ua Similar methodologies could be applied to key steps in benzoacridine synthesis, such as the Friedländer annulation or palladium-catalyzed coupling steps, to gain a quantitative understanding of the reaction dynamics.

Kinetic investigations into the metabolism of related aromatic compounds, such as the formation of benzoic acid from various precursors in biological systems, have also been conducted. nih.gov Furthermore, kinetic studies of hydride transfer reactions involving related heterocyclic systems like benzopyrans have been used to investigate reaction activity and selectivity, providing insights into their reaction mechanisms. nih.gov While not directly focused on the synthesis of benzoacridines, these studies demonstrate the power of kinetics in elucidating reaction pathways and quantifying the thermodynamic and kinetic driving forces of reactions involving complex aromatic structures. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be constructed.

Proton NMR (¹H NMR) analysis of benzo[a]acridin-10-amine is expected to reveal distinct signals corresponding to the protons in its polycyclic aromatic system and the amino group. The aromatic region of the spectrum would be particularly complex, featuring multiple signals due to the 10 non-equivalent aromatic protons. These protons would appear as multiplets, doublets, and triplets, with their chemical shifts and coupling constants dictated by their electronic environment and proximity to neighboring protons.

The protons on the fused benzene (B151609) and naphthalene (B1677914) rings will typically resonate in the downfield region, generally between δ 7.0 and 9.0 ppm, which is characteristic of aromatic protons. scielo.org.mx Protons situated in more electron-deficient areas of the ring system, such as those adjacent to the acridine (B1665455) nitrogen, are anticipated to be shifted further downfield. The two protons of the primary amine group (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent, concentration, and temperature. In DMSO-d₆, this NH signal is often observed as a distinct peak. asianpubs.org

Table 1: Expected ¹H NMR Chemical Shifts for this compound Predicted data based on analysis of related acridine and benzacridine structures.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity
Aromatic-H 7.0 - 9.0 m, d, t
NH₂ Variable (e.g., ~9.2) s (broad)

Abbr: s = singlet, d = doublet, t = triplet, m = multiplet

Carbon-13 NMR (¹³C NMR) spectroscopy provides complementary information to ¹H NMR by detailing the carbon skeleton of the molecule. For this compound, with a molecular formula of C₁₇H₁₂N₂, the spectrum is expected to display 17 distinct signals for each of the unique carbon atoms in the aromatic framework.

The chemical shifts of these carbons will vary based on their local electronic environment. Carbons bonded directly to the nitrogen atom or the amino group will experience different shielding effects compared to other aromatic carbons. The carbon atom at position 10, bearing the amino group (C-10), would have a characteristic chemical shift. Typically, aromatic carbons in similar heterocyclic systems appear in the range of δ 105 to 155 ppm. scielo.org.mx The application of techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further aid in distinguishing between CH, CH₂, CH₃, and quaternary carbons.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound Predicted data based on analysis of related acridine and benzacridine structures.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Aromatic C-H 115 - 135
Aromatic Quaternary C 120 - 155

Vibrational Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

For this compound, the FT-IR spectrum would provide clear evidence for its key functional groups. The primary amine (-NH₂) group is expected to show two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹. ekb.eg The aromatic nature of the compound would be confirmed by the presence of C-H stretching vibrations typically above 3000 cm⁻¹ and multiple C=C stretching vibrations within the 1450-1650 cm⁻¹ region. scielo.org.mxasianpubs.org The C=N stretching vibration of the acridine ring system would also be expected in this fingerprint region.

Table 3: Expected FT-IR Absorption Bands for this compound Predicted data based on analysis of related amino-acridine structures.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch Primary Amine (-NH₂) 3300 - 3500
Aromatic C-H Stretch Aromatic Ring > 3000
C=C Stretch Aromatic Ring 1450 - 1650

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. nih.gov For this compound, HRMS would be used to confirm its molecular formula, C₁₇H₁₂N₂. chemnet.com

The technique provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺), which can be compared to the theoretical value calculated from the atomic masses of its constituent elements. The theoretical exact mass for the neutral molecule C₁₇H₁₂N₂ is approximately 244.1000. HRMS analysis would be expected to yield a value extremely close to this, confirming the elemental composition with high confidence. Furthermore, the fragmentation pattern observed in the mass spectrum can provide additional structural information, showing the characteristic loss of fragments from the parent ion, which helps in confirming the arrangement of the fused rings and the position of the amino substituent.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique for determining the molecular weight and structure of polar, semi-polar, and thermally labile compounds. d-nb.info For this compound, which possesses basic nitrogen atoms within its acridine core and its exocyclic amine group, ESI-MS is a particularly suitable method for analysis. The technique operates by creating a fine spray of a sample solution, which is then subjected to a high voltage, leading to the formation of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually causing the ejection of protonated analyte ions into the gas phase for mass analysis. d-nb.infonih.gov

In the positive ion mode, this compound is expected to readily form a protonated molecular ion, [M+H]⁺, due to the high proton affinity of its nitrogen atoms. researchgate.net The analysis would reveal a prominent peak corresponding to the mass-to-charge ratio (m/z) of this protonated species. Given the molecular formula C₁₇H₁₂N₂, the theoretical monoisotopic mass is 244.1000 Da. chemnet.com Therefore, the ESI-mass spectrum would be expected to show a strong signal at an m/z of approximately 245.1073.

The efficiency of ionization in ESI-MS can be influenced by several factors, including the compound's basicity, the solvent system, and instrumental parameters. d-nb.info For aromatic amines like this compound, using an acidic solvent system (e.g., acetonitrile (B52724)/water with formic acid) can enhance protonation and improve signal intensity. d-nb.info Tandem mass spectrometry (MS/MS) can be coupled with ESI to induce fragmentation of the parent ion, providing valuable structural information based on the resulting fragment ions. nih.govncats.io

Electronic Absorption Spectroscopy for Electronic Transitions

Electronic absorption spectroscopy, commonly known as UV-Visible spectroscopy, is employed to study the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower energy ground states to higher energy excited states.

Analysis of S₀→S₁ and S₀→S₂ Transitions

The electronic absorption spectrum of polycyclic aromatic hydrocarbons and their heterocyclic derivatives, such as this compound, is characterized by multiple absorption bands corresponding to different electronic transitions. These transitions are typically from the ground electronic state (S₀) to various singlet excited states (S₁, S₂, etc.).

For acridine derivatives, the spectrum generally shows distinct bands that are assigned to π→π* transitions within the conjugated aromatic system. researchgate.net The lowest energy absorption band, which is often found at the longest wavelength, corresponds to the S₀→S₁ transition. The next higher energy transition is the S₀→S₂ transition. In similar heterocyclic systems, these transitions are often well-separated. mdpi.com Studies on related compounds show that the S₀→S₁ transition typically appears in the 350–500 nm range, while the more intense S₀→S₂ transition occurs at shorter wavelengths, often between 220–300 nm. researchgate.netmdpi.com The presence of the amino group at the 10-position is expected to act as an auxochrome, potentially causing a bathochromic (red) shift of these absorption bands compared to the parent benzo[a]acridine molecule.

Table 1: Typical Electronic Transitions for Acridine-based Compounds

Transition Typical Wavelength Range (nm) Description
S₀→S₁ 350 - 500 Lowest energy π→π* transition. mdpi.com
S₀→S₂ 220 - 300 Higher energy π→π* transition. mdpi.com

Influence of Solvent Polarity on Absorption Maxima

The position and intensity of absorption maxima in the UV-Vis spectrum of a compound can be significantly influenced by the polarity of the solvent in which it is dissolved. This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the molecule.

For nitrogen heterocycles like acridine derivatives, the fluorescence and absorption properties are often strongly dependent on solvent polarity. researchgate.net This is typically due to the presence of closely lying excited states with different polarities, such as ¹π–π* and ¹n–π* states. An increase in solvent polarity generally stabilizes a more polar excited state to a greater extent than the less polar ground state, leading to a smaller energy gap for the electronic transition. This results in a bathochromic (red) shift, where the absorption maximum moves to a longer wavelength. researchgate.net Conversely, a hypsochromic (blue) shift to shorter wavelengths can occur if the ground state is more stabilized than the excited state. Studies on similar molecules have demonstrated significant red shifts in both absorption and emission maxima when moving from non-polar to polar solvents. researchgate.netresearchgate.net

Table 2: Effect of Solvent Polarity on Absorption Maxima of a Related Benzo[a]acridin-12-yl)methyl (BAM) Ester

Solvent Polarity Index Absorption Max (λmax, nm)
Dioxane 4.8 372
Chloroform 4.1 373
Acetonitrile 5.8 373
Methanol (B129727) 5.1 374

Data adapted from a study on a closely related benzo[a]acridine derivative, illustrating the typical solvent-dependent shifts. researchgate.net

Elemental Compositional Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (primarily carbon, hydrogen, and nitrogen) in a pure organic compound. The experimental results are then compared with the theoretically calculated percentages based on the compound's molecular formula to confirm its elemental composition and purity.

For this compound, the molecular formula is C₁₇H₁₂N₂. chemnet.com The molecular weight is calculated to be 244.29 g/mol . chemnet.com Based on this formula, the theoretical elemental composition can be determined. Experimental values obtained from an elemental analyzer are expected to be in close agreement (typically within ±0.4%) with these calculated values, which validates the assigned chemical formula. rsc.org

**Table 3: Elemental Composition of this compound (C₁₇H₁₂N₂) **

Element Symbol Atomic Weight (g/mol) Number of Atoms Total Mass (g/mol) Mass Percentage (%)
Carbon C 12.011 17 204.187 83.58
Hydrogen H 1.008 12 12.096 4.95
Nitrogen N 14.007 2 28.014 11.47
Total 244.297 100.00

Calculated based on the molecular formula C₁₇H₁₂N₂. chemnet.com

Photophysical Properties and Excited State Dynamics of Benzo a Acridin 10 Amine Systems

Electronic Absorption and Fluorescence Emission Characteristics

The electronic absorption and emission spectra of benzo[a]acridine derivatives are governed by π-π* transitions within the aromatic system. The large, planar structure leads to significant absorption in the UV-A and near-visible regions. researchgate.netresearchgate.net

The UV-visible absorption spectra of (benzo[a]acridin-12-yl)methyl (BAM) ester derivatives, which share the core benzo[a]acridine chromophore, typically exhibit strong absorption bands in the range of 371 to 377 nm. researchgate.net These absorptions are characteristic of the π-electron system of the acridine (B1665455) ring. researchgate.net The molar absorptivity (log ε) for these compounds is generally high, in the range of 3.42 to 3.93, indicating efficient light absorption. researchgate.net For instance, a series of BAM esters in methanol (B129727) showed absorption maxima (λmax) and molar absorptivity values as detailed in the table below. The strong skeletal rigidity and large π-conjugation of the benzo[a]acridine nucleus contribute to these intense absorption characteristics. researchgate.net

Table 1: UV-Vis Absorption Data for (Benzo[a]acridin-12-yl)methyl Esters in Methanol

Ester λmax (nm) log ε
5a 372 3.82
5b 374 3.82
5c 377 3.91
5d 374 3.92
5e 375 3.89
7a 372 3.42
7b 371 3.44

Data sourced from a study on BAM esters, which are derivatives of benzo[a]acridine. researchgate.net

Upon excitation, benzo[a]acridine derivatives exhibit strong fluorescence. For (benzo[a]acridin-12-yl)methyl esters in methanol, the emission maxima (λmax) are consistently observed around 429-432 nm. researchgate.net The emission spectra of these compounds typically display a broad, unstructured band shape. This is characteristic of many fluorophores in solution where fine vibrational structure is lost due to solvent interactions and molecular vibrations. The introduction of a benzo group to the acridine core, as in benzo[a]acridine, causes a significant red-shift of about 100 nm in the emission spectrum compared to the parent acridone (B373769) compound. nih.gov The shape and position of the emission band can be influenced by the solvent environment. researchgate.net

The fluorescence quantum yield (Φf), a measure of the efficiency of the emission process, has been determined for several benzo[a]acridine derivatives. For (benzo[a]acridin-12-yl)methyl esters in methanol, the quantum yields range from 0.12 to 0.27. researchgate.net These values were calculated using 9,10-diphenylanthracene (B110198) as a reference standard. researchgate.net The quantum yield can be sensitive to the specific substituent attached to the chromophore and the solvent used. For example, the quantum yield for the release of carboxylic acids from BAM phototriggers was found to be between 0.083 and 0.127. researchgate.net The efficiency of these compounds makes them useful as fluorescent probes. researchgate.netacs.org

Table 2: Fluorescence Properties of (Benzo[a]acridin-12-yl)methyl Esters in Methanol

Ester Emission λmax (nm) Fluorescence Quantum Yield (Φf)
5a 429 0.12
5b 430 0.27
5c 429 0.25
5d 430 0.27
5e 430 0.25
5f 431 0.14
7a 431 0.16
7b 432 0.17

Data sourced from a study on BAM esters, which are derivatives of benzo[a]acridine. researchgate.net

Benzo[a]acridine derivatives exhibit a significant Stokes shift, which is the difference in wavelength between the maxima of the absorption and emission spectra. For the (benzo[a]acridin-12-yl)methyl esters in methanol, the Stokes shift is typically in the range of 52 to 58 nm. researchgate.net Large Stokes shifts are advantageous for fluorescence applications as they minimize self-absorption and improve detection sensitivity. nih.gov The origin of this shift is attributed to the change in geometry and electronic distribution upon excitation from the ground state (S0) to the first excited singlet state (S1). In polar solvents, solvent molecule reorientation around the excited-state dipole also contributes to the energy loss, further increasing the Stokes shift. rsc.orgmdpi.com For some complex acridine derivatives, Stokes shifts can be very large, exceeding 100 nm, indicating a substantial difference between the ground and excited state geometries or the formation of an intramolecular charge transfer (ICT) state. nih.govchinesechemsoc.org

Table 3: Stokes Shift for (Benzo[a]acridin-12-yl)methyl Esters in Methanol

Ester Absorption λmax (nm) Emission λmax (nm) Stokes Shift (nm)
5a 372 429 57
5b 374 430 56
5c 377 429 52
5d 374 430 56
5e 374 430 56
5f 375 431 56
7a 372 431 57
7b 371 432 58

Data calculated from absorption and emission maxima reported for BAM esters. researchgate.net

Environmental Sensitivity of Photophysical Properties

The photophysical properties of benzo[a]acridine derivatives, like many nitrogen heterocycles, are highly sensitive to the surrounding environment, including solvent polarity and hydrogen-bonding capability. researchgate.netresearchgate.net

Benzo[a]acridine derivatives exhibit positive solvatochromism, where the emission maximum shifts to longer wavelengths (a red shift) as the polarity of the solvent increases. researchgate.netmdpi.com This phenomenon is attributed to the stabilization of the more polar excited state by polar solvent molecules. For example, the emission spectrum of the (benzo[a]acridin-12-yl)methyl ester derivative 5d shows a strong solvent dependence, with a noticeable red shift in more polar solvents. researchgate.net This behavior suggests an increase in the dipole moment of the molecule upon excitation, which is characteristic of intramolecular charge transfer (ICT) states. nih.govmdpi.com The sensitivity of the emission to solvent polarity makes these compounds suitable as fluorescent probes for studying local environments in complex systems. researchgate.netmdpi.com

pH Sensitivity of Fluorescence

The fluorescence of benzo[a]acridine derivatives is highly susceptible to changes in the pH of their environment. This sensitivity arises from the potential for protonation of the nitrogen atoms within the acridine structure. For instance, studies on (benzo[a]acridin-12-yl)methyl (BAM) esters, a related class of compounds, have demonstrated this pH-dependent fluorescence. researchgate.netresearchgate.net

At lower pH values, protonation of the acridine nitrogen is favored. This protonation alters the electronic distribution within the molecule, leading to a significant red shift in the fluorescence emission. For example, the fluorescence maximum of one BAM ester shifted from approximately 420 nm in a neutral environment to around 520 nm in an acidic medium. researchgate.net The presence of an isosbestic point in the emission spectra under varying pH conditions indicates an equilibrium between two distinct species: the neutral and the protonated form of the molecule in the excited state. researchgate.net This pronounced pH sensitivity makes these compounds promising candidates for use as fluorescent pH probes. researchgate.netsci-hub.st

It is worth noting that the specific substitution on the benzo[a]acridine core can influence the degree of pH sensitivity. For example, some derivatives show significant changes in their optical properties as the pH increases from 3.0 to 6.2, with no further changes at higher pH values, while others may show no significant alteration over a wide pH range (3.0 to 11.5). mdpi.com This highlights the tunability of the pH-sensing capabilities of these systems.

Viscosity Dependence of Emission

The emission properties of certain fluorescent dyes, including those with structures conducive to intramolecular rotation, can be influenced by the viscosity of the surrounding medium. While specific studies focusing solely on the viscosity dependence of benzo[a]acridin-10-amine are not prevalent in the provided results, the behavior of related compounds suggests a likely connection. For instance, dyes that undergo twisted intramolecular charge transfer (TICT) often exhibit enhanced fluorescence in more viscous environments. nsf.gov This is because the twisting motion, which is a non-radiative decay pathway, is hindered in a viscous medium, thereby favoring radiative decay (fluorescence). nsf.gov

In a study of a different DNA-intercalating dye, an increase in the viscosity of the DNA solution was observed upon binding of the dye, which correlated with an increase in its fluorescence intensity. researchgate.net This suggests that the restriction of molecular motion upon binding to a macromolecule like DNA, which effectively increases the local viscosity, can lead to enhanced emission. Given that benzo[a]acridine derivatives are known to intercalate into DNA, it is plausible that their fluorescence is similarly dependent on the viscosity of their microenvironment. ontosight.ai

Excited-State Deactivation Pathways

The deactivation of the excited state of this compound and related systems can occur through several competing pathways, including fluorescence, intramolecular charge transfer, and other non-radiative processes. The efficiency of each pathway is influenced by the molecular structure and the surrounding environment.

Fluorescence Lifetime Measurements and Multi-exponential Decays

Fluorescence lifetime measurements provide valuable insights into the excited-state dynamics of fluorescent molecules. For complex systems like benzo[a]acridine derivatives, the fluorescence decay is often not a single exponential process but rather a multi-exponential decay, indicating the presence of multiple excited-state species or deactivation pathways. mdpi.com

For example, a study on a fluorochromic dye derived from 9-aminoacridine (B1665356) revealed a complex fluorescence decay with two short-lived components (80-450 ps and 0.7-3.2 ns) and a longer-lived component of about 9.0 ns. nih.gov The shorter lifetimes were attributed to the formation and decay of an intramolecular charge transfer (ICT) state, while the longer lifetime was associated with the normal emission from the acridine chromophore. nih.gov Similarly, studies on proflavine (B1679165) (3,6-diaminoacridine), another acridine derivative, have shown that its fluorescence lifetime can be significantly altered upon intercalation into DNA, with the appearance of an ultrafast decay component. nih.gov This multi-exponential decay behavior highlights the complexity of the excited-state processes in these molecules.

The average fluorescence lifetime can vary significantly depending on the specific derivative and the solvent, with reported values ranging from 1.59 ns to 8.78 ns for some fluorophores. mdpi.com These variations underscore the sensitivity of the excited-state lifetime to the molecular structure and its environment.

Intramolecular Charge Transfer (ICT) Mechanisms

Intramolecular charge transfer (ICT) is a key process in the excited-state dynamics of many donor-acceptor molecules, including those containing an amine group attached to an aromatic system. mdpi.comresearchgate.net Upon photoexcitation, an electron can be transferred from the electron-donating amino group to the electron-accepting acridine core, leading to the formation of an ICT state. nih.govmdpi.com

This ICT state is often characterized by a large dipole moment and is therefore stabilized by polar solvents. mdpi.com The emission from the ICT state is typically red-shifted compared to the normal fluorescence of the molecule. The formation of an ICT state provides a deactivation pathway that competes with the normal fluorescence, and its efficiency is highly dependent on the solvent polarity. nih.gov In some cases, the ICT emission can be quenched by the addition of water to polar solvents, suggesting a role of specific hydrogen bonding interactions in the deactivation process. nih.gov

Twisted Intramolecular Charge Transfer (TICT) Processes

A specific type of ICT process is the twisted intramolecular charge transfer (TICT), which involves a conformational change in the excited state. dntb.gov.uarsc.org In molecules susceptible to TICT, the donor and acceptor moieties are connected by a single bond that allows for intramolecular rotation. Upon excitation, the molecule can twist around this bond to form a non-planar TICT state, which is often dark (non-emissive) or weakly emissive and provides an efficient non-radiative decay channel. nsf.govmdpi.com

The formation of a TICT state is a common mechanism for fluorescence quenching in molecules with flexible amine groups. dntb.gov.ua The efficiency of the TICT process is highly dependent on factors that influence the rotational freedom, such as solvent viscosity and temperature. nsf.gov By restricting the intramolecular rotation, for example in a highly viscous solvent or in a rigid matrix, the formation of the dark TICT state can be suppressed, leading to an increase in fluorescence quantum yield. nsf.gov While direct evidence for TICT in this compound itself is not explicitly detailed in the provided search results, the presence of a flexible amine group attached to the acridine system makes it a plausible deactivation pathway.

Aggregation-Induced Emission (AIE) Phenomena

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. acs.orgencyclopedia.pub This is in contrast to the more common aggregation-caused quenching (ACQ) effect. encyclopedia.pub The mechanism of AIE is often attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state. acs.org These intramolecular motions act as non-radiative decay pathways in solution, and their restriction in the aggregate state blocks these pathways, leading to enhanced fluorescence emission. acs.org

Molecules with propeller-shaped structures, like tetraphenylethene (TPE), are classic examples of AIE-active compounds. acs.org The concept of AIE has been applied to develop fluorescent probes for various applications. researchgate.net While this compound itself is not explicitly identified as an AIE-active molecule in the provided results, the principles of AIE, particularly the role of restricted intramolecular motion in enhancing fluorescence, are relevant to understanding the emission properties of related systems. For instance, a new AIE luminogen was created by dimerizing acridin-9(10H)-one, which is an ACQ-effect monomer. nih.gov This demonstrates that the aggregation behavior of acridine-based structures can be engineered to produce AIE activity.

Photochemical Reactivity and Light-Induced Transformations

The photochemical reactivity of benzo[a]acridine systems is centered around their ability to absorb light and undergo transformations that can be harnessed for specific applications. The extended π-system of the benzo[a]acridine core allows for absorption of UV-A and visible light, leading to excited states with distinct reactivity. acs.org

Photo-induced Cleavage Reactions

Derivatives of the benzo[a]acridine chromophore, particularly (benzo[a]acridin-12-yl)methyl (BAM) esters, have been shown to undergo efficient photo-induced cleavage reactions. researchgate.netnih.gov Upon irradiation with UV light (typically ≥ 410 nm), these BAM ester conjugates undergo a heterolytic cleavage of the C-O bond at the benzylic position. researchgate.netrsc.org This process results in the release of a carboxylic acid or an amino acid that was "caged" by the BAM phototrigger. researchgate.net

The efficiency of this photorelease is influenced by the solvent environment. researchgate.net For instance, the quantum yield of photorelease for certain BAM esters has been found to be significantly higher in aqueous solvent mixtures compared to purely organic solvents, which is advantageous for biological applications. researchgate.net

Table 1: Photorelease Quantum Yields of BAM Esters in Different Solvents researchgate.net

BAM EsterSolvent System (v/v)Photorelease Quantum Yield (Φp)
BAM-Benzoic AcidACN-H₂O (50:50)0.127
BAM-Phenylacetic AcidACN-H₂O (50:50)0.112
BAM-AlanineACN-H₂O (50:50)0.083

Note: Data is for (benzo[a]acridin-12-yl)methyl esters.

This photo-cleavage has been utilized in the development of drug delivery systems. A conjugate of the BAM chromophore with the anticancer drug chlorambucil (B1668637) demonstrated efficient, light-regulated release of the drug, highlighting the potential of this system in photochemotherapy. researchgate.net

Phototriggering Mechanisms for Molecular Release

The mechanism for the photo-induced release of molecules from BAM-caged compounds is believed to proceed through the formation of an excited state followed by bond cleavage. rsc.orgresearchgate.net The initial step is the excitation of the BAM ester to its singlet excited state (S₁) upon light absorption. rsc.org Subsequently, it can undergo intersystem crossing to the triplet excited state (T₁). researchgate.net

From the excited state, the crucial step is the heterolytic cleavage of the C-O bond at the benzylic position. This cleavage generates a (benzo[a]acridin-12-yl)methyl cation and the corresponding carboxylate or amino acid anion. rsc.orgresearchgate.net The highly reactive cation is then trapped by a nucleophilic solvent, such as water, to form (benzo[a]acridin-12-yl)methanol as a stable photoproduct, while the released molecule is liberated into the solution. researchgate.netacs.org

The extended conjugation of the benzo[a]acridine system, compared to simpler acridine derivatives, results in more favorable photophysical properties for phototriggering applications. These include a stronger molar absorption coefficient and a red-shifted absorption band, allowing for excitation with lower energy (longer wavelength) light, which is more suitable for biological applications. researchgate.net

Table 2: Spectroscopic Data for a Representative BAM Ester researchgate.net

CompoundSolventAbsorption Max (λ_abs, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Emission Max (λ_em, nm)
BAM-Benzoic AcidMethanol278, 356, 374, 39448000, 12000, 15000, 12000430

Note: Data is for (benzo[a]acridin-12-yl)methyl benzoate.

The fluorescence of the BAM chromophore is also sensitive to the pH of the environment, which adds another layer of control to its application as a theranostic agent. researchgate.net

Molecular Interactions with Nucleic Acids and Supramolecular Assemblies

Non-Covalent Binding Modes with Deoxyribonucleic Acid (DNA)

The binding of benzo[a]acridin-10-amine to the DNA double helix is a multifaceted process governed by several non-covalent interactions. The planar, electron-rich aromatic structure of the acridine (B1665455) core is the primary driver for these associations, leading to the formation of a stable ligand-DNA complex. These binding events can disrupt the normal biological functions of DNA, such as replication and transcription mdpi.com. The principal modes of non-covalent binding include intercalation, groove binding, and electrostatic interactions with the phosphate backbone nih.gov.

Intercalative Binding Mechanisms

Intercalation is the predominant and most well-characterized binding mode for acridine-based compounds researchgate.net. This process involves the insertion of the planar polycyclic aromatic system of the molecule between adjacent base pairs of the DNA double helix mdpi.com. This mode of binding is a hallmark of many DNA-targeting agents and is responsible for significant structural perturbations of the DNA, ultimately interfering with cellular processes mdpi.comnih.gov.

The defining feature of intercalative binding is the stacking of the planar aromatic ring of the ligand between two adjacent base pairs in the DNA strand mdpi.com. The extended, flat architecture of the benzo[a]acridine core is well-suited for this type of interaction. Upon insertion, the DNA helix must locally unwind and extend to accommodate the intercalator, leading to a characteristic elongation and stiffening of the DNA structure. This structural distortion is a key factor in inhibiting the function of DNA-processing enzymes like polymerases and topoisomerases nih.gov. The stability of the intercalated complex is maintained by van der Waals forces and hydrophobic interactions between the aromatic surface of the this compound molecule and the faces of the flanking DNA base pairs mdpi.com.

The process of intercalation is a thermodynamically favorable event, driven by changes in enthalpy (ΔH) and entropy (ΔS). Isothermal titration calorimetry (ITC) and fluorescence quenching studies on closely related acridine-9-amine derivatives provide insight into the energetics of this process koreascience.krnih.gov. The binding is typically an enthalpy-driven process, indicating that the formation of favorable interactions (like van der Waals and hydrogen bonds) within the intercalation site is the main energetic driving force nih.gov.

The Gibbs free energy change (ΔG) for the formation of these complexes is negative, confirming the spontaneity of the binding. Studies on various N-substituted acridine-9-amines have shown that the formation of the DNA complexes is predominantly an enthalpy-driven process nih.gov. For instance, the complex formation of 9-aminoacridine (B1665356) with DNA is an exothermic process and energetically favorable koreascience.krresearchgate.net.

Below is a table summarizing the thermodynamic parameters for the binding of selected acridine-9-amine derivatives to calf thymus DNA (CT-DNA), which serve as a model for the interactions of this compound.

DerivativeΔG (kcal·mol⁻¹)ΔH (kcal·mol⁻¹)TΔS (kcal·mol⁻¹)
Acridine-9-amine Derivative 1-7.51-11.58-4.07
Acridine-9-amine Derivative 2-7.25-3.833.42
Acridine-9-amine Derivative 3-6.75-10.43-3.68
Data sourced from studies on N-substituted acridine-9-amines and is intended to be representative. nih.gov

Groove Binding Interactions (Major and Minor Groove)

The specificity of groove binding is largely determined by a combination of hydrogen bonds and hydrophobic interactions. The amine group and any side chains on the this compound molecule can act as hydrogen bond donors or acceptors, forming specific contacts with the edges of the base pairs exposed in the grooves nih.gov. For example, computational studies on the parent acridine molecule show interactions primarily through hydrogen bonds between the acridine hydrogens and oxygen atoms on the DNA bases nih.gov. These interactions are crucial for recognizing and stabilizing the complex at particular DNA sequences. Hydrophobic interactions also play a role, as nonpolar parts of the molecule can fit snugly into the hydrophobic environment of the grooves, displacing water molecules and contributing favorably to the binding entropy.

Electrostatic Interactions with the DNA Phosphate Backbone

The DNA double helix possesses a polyanionic character due to the negatively charged phosphate groups that form its backbone. The amine group of this compound is basic and can be protonated at physiological pH, acquiring a positive charge. This positive charge leads to favorable electrostatic interactions, or ionic bonds, with the negatively charged phosphate backbone of DNA mdpi.com. These electrostatic forces are long-range and non-specific, serving to initially attract the ligand to the DNA molecule and to supplement the stability of the final bound complex, anchoring the intercalated acridine core in place mdpi.com.

Spectroscopic and Biophysical Techniques for DNA Interaction Studies

Understanding the binding of this compound to DNA requires a multi-faceted approach, employing a suite of spectroscopic and biophysical techniques to probe the nature and consequences of this interaction.

UV-Visible Spectrophotometric Titrations (Hypochromism and Red Shifts)

UV-Visible spectrophotometry is a fundamental technique to monitor the interaction between small molecules and DNA. When a compound binds to DNA, changes in the absorption spectrum, such as hypochromism (a decrease in absorbance) and a bathochromic (red) shift in the maximum wavelength of absorption (λmax), are often observed. These spectral changes are indicative of the close proximity of the molecule's chromophore to the DNA base pairs, a hallmark of intercalation.

In the case of acridine derivatives, the planar aromatic structure facilitates their insertion between the base pairs of the DNA double helix. This intercalation leads to a decrease in the molar absorptivity of the acridine chromophore, resulting in hypochromism. mdpi.commdpi.com Concurrently, the interaction with the DNA environment can alter the electronic energy levels of the molecule, causing a red shift in the absorption spectrum. mdpi.commdpi.com The magnitude of these spectral changes can be used to determine the binding constant (Kb) of the interaction, providing a quantitative measure of the binding affinity.

Acridine DerivativeHypochromism (%)Red Shift (nm)Binding Constant (Kb) (M⁻¹)
Acridine OrangeData not specific to this compoundData not specific to this compoundData not specific to this compound
Proflavine (B1679165)Data not specific to this compoundData not specific to this compoundData not specific to this compound

Fluorescence Quenching and Enhancement Assays

Fluorescence spectroscopy offers a highly sensitive method to study the binding of fluorescent molecules like this compound to DNA. The intrinsic fluorescence of the acridine ring system can be significantly altered upon interaction with the nucleic acid.

Fluorescence Quenching: In many cases, the fluorescence of an intercalating agent is quenched upon binding to DNA. This quenching can occur through various mechanisms, including photoinduced electron transfer from the DNA bases (particularly guanine) to the excited state of the fluorophore. The efficiency of this quenching can be dependent on the specific DNA sequence and the binding mode of the compound. nih.gov

Fluorescence Enhancement: Conversely, some acridine derivatives exhibit an enhancement of their fluorescence upon binding to DNA. This can be attributed to a reduction in non-radiative decay pathways when the molecule is in the more rigid environment of the DNA intercalation site, protecting it from solvent quenching.

The changes in fluorescence intensity can be used to determine binding parameters, such as the binding constant and the number of binding sites. The Stern-Volmer equation is often employed to analyze the quenching data and elucidate the quenching mechanism (static or dynamic). nih.gov

TechniqueObserved PhenomenonInformation Gained
Fluorescence QuenchingDecrease in fluorescence intensityBinding affinity, quenching mechanism, accessibility of the fluorophore
Fluorescence EnhancementIncrease in fluorescence intensityBinding affinity, changes in the microenvironment of the fluorophore

Specific fluorescence quenching or enhancement data for this compound's interaction with DNA is a subject for further research.

Thermal Denaturation Studies of DNA (Melting Temperature Analysis)

Thermal denaturation studies provide valuable insights into the stabilization of the DNA double helix by a binding ligand. The melting temperature (Tm) of DNA is the temperature at which half of the double-stranded DNA dissociates into single strands. Intercalating agents, by inserting themselves between the base pairs, increase the energetic barrier to the separation of the DNA strands, leading to an increase in the Tm.

The change in Tm (ΔTm) upon addition of the compound is a direct measure of the extent of stabilization. A larger ΔTm value generally indicates a stronger intercalative binding. This technique is particularly useful for confirming the intercalative binding mode suggested by spectroscopic methods. nih.govwikipedia.org

Monitoring the absorbance of the DNA at 260 nm as a function of temperature generates a melting curve. The midpoint of the transition in this curve corresponds to the Tm. nih.gov

ConditionMelting Temperature (Tm)Interpretation
DNA aloneDependent on DNA sequence and buffer conditionsBaseline stability of the DNA duplex
DNA + this compoundExpected to be higher than DNA aloneStabilization of the DNA duplex through intercalation

Experimental determination of the ΔTm induced by this compound is necessary to quantify its DNA stabilizing effect.

Gel Electrophoresis and DNA Conformation Alterations

Gel electrophoresis is a powerful technique for visualizing changes in the conformation and integrity of DNA upon interaction with small molecules. khanacademy.orgnih.gov

DNA Cleavage: Some acridine derivatives, particularly when irradiated with light, can induce cleavage of the DNA backbone. Gel electrophoresis can be used to detect this cleavage by observing the appearance of nicked or linearized DNA bands from a supercoiled plasmid DNA substrate.

These studies provide direct visual evidence of the physical consequences of this compound binding to DNA, complementing the insights gained from spectroscopic and thermal denaturation techniques.

Supramolecular Assembly Formation through Non-Covalent Interactions

Beyond its interaction with biological macromolecules, this compound possesses the potential for self-assembly into ordered supramolecular structures. This behavior is governed by a variety of non-covalent interactions.

Self-Assembly Principles and Mechanisms

The self-assembly of molecules into well-defined supramolecular architectures is a process driven by the spontaneous organization of individual components through non-covalent interactions. researchgate.net For a molecule like this compound, the key driving forces for self-assembly would include:

π-π Stacking: The planar, electron-rich aromatic core of the benzo[a]acridine system provides an ideal platform for π-π stacking interactions. These interactions, arising from the overlap of π-orbitals between adjacent molecules, are a major contributor to the stabilization of self-assembled structures.

Hydrogen Bonding: The presence of the amino group (-NH2) at the 10-position introduces the capability for hydrogen bonding. This directional and specific interaction can play a crucial role in dictating the geometry and stability of the resulting supramolecular assembly.

Hydrophobic Interactions: In aqueous environments, the hydrophobic nature of the aromatic rings would drive the molecules to aggregate, minimizing their contact with water and further promoting self-assembly.

The interplay of these non-covalent forces can lead to the formation of various supramolecular structures, such as nanofibers, nanoribbons, or vesicles, depending on the specific conditions and molecular design. Understanding the principles of self-assembly for this compound opens avenues for the development of novel nanomaterials with potential applications in fields such as electronics and drug delivery.

Complex Formation with Biomolecules (e.g., Human Serum Albumin - HSA, focusing on binding site characterization)

The interaction of acridine derivatives with plasma proteins, particularly Human Serum Albumin (HSA), is a critical area of study in understanding their pharmacokinetic and pharmacodynamic profiles. HSA, the most abundant protein in human blood plasma, plays a crucial role in the transport and disposition of various endogenous and exogenous compounds, including drugs. The binding of a compound to HSA can significantly influence its distribution, metabolism, and excretion.

Studies on the interaction between acridine derivatives and HSA have been conducted to elucidate the binding mechanisms and characterize the binding sites. While specific research on this compound is limited, studies on structurally related acridine compounds provide valuable insights into the potential interactions.

Fluorescence spectroscopy is a key technique employed to investigate the binding of acridine derivatives to HSA. The intrinsic fluorescence of HSA, primarily due to its tryptophan residues, can be quenched upon the binding of a ligand. This quenching can be analyzed to determine binding parameters such as the binding constant (K_b) and the number of binding sites (n).

Research on a series of acridine N-acylhydrazone derivatives has shown that these compounds interact with HSA, leading to fluorescence quenching. nih.gov Competitive binding experiments, using known site-specific markers, have been utilized to identify the binding location on the albumin. For instance, the use of warfarin, a known marker for Sudlow site I of HSA, has indicated that certain acridine derivatives likely bind to this specific site. nih.gov When an acridine derivative was introduced to the HSA-warfarin complex, a decrease in the binding constant was observed, suggesting competition for the same binding site. nih.gov

The thermodynamic parameters of the binding interaction, such as enthalpy change (ΔH) and entropy change (ΔS), can provide information about the nature of the forces involved. For some acridine derivatives, negative values for both ΔH and ΔS have been reported, suggesting that van der Waals forces and hydrogen bonding are the primary drivers of the interaction with HSA. nih.gov

The binding of these derivatives to HSA has been found to be a spontaneous process, as indicated by negative Gibbs free energy (ΔG) values. nih.gov The following table summarizes the binding and thermodynamic parameters for the interaction of a representative acridine derivative with HSA, as determined by fluorescence quenching studies.

ParameterValue
Binding Constant (K_b) 2.54 M⁻¹ (in the presence of warfarin)
Stern-Volmer Quenching Constant (K_SV) 2.26 M⁻¹ (in the presence of warfarin)
Enthalpy Change (ΔH) Negative
Entropy Change (ΔS) Negative
Gibbs Free Energy (ΔG) Negative
Primary Binding Forces Van der Waals forces and Hydrogen bonding
Proposed Binding Site Sudlow site I

Note: The data presented in this table is for an acridine N-acylhydrazone derivative and is used as a surrogate to infer the potential binding characteristics of this compound with HSA due to the lack of specific data for the latter.

Computational and Theoretical Chemistry Studies of Benzo a Acridin 10 Amine

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule based on its electronic structure. Methods like Density Functional Theory (DFT) and its time-dependent variant are central to these investigations.

Density Functional Theory (DFT) is a widely used computational method for investigating the ground-state properties of molecules. researchgate.net By optimizing the electron density, DFT can accurately predict molecular geometries, atomic charges, dipole moments, and vibrational frequencies. jmaterenvironsci.comnih.gov For a molecule like benzo[a]acridin-10-amine, DFT calculations, often using a hybrid functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can determine its most stable three-dimensional conformation. researchgate.net

These calculations provide insights into the distribution of electrons across the molecule, which is crucial for predicting reactivity. jmaterenvironsci.com For instance, analysis of the molecular electrostatic potential (MEP) map, derived from DFT calculations, can identify electron-rich regions susceptible to electrophilic attack and electron-poor regions prone to nucleophilic attack. nih.gov The results from DFT studies on related heterocyclic and amine compounds show that such calculations can effectively correlate theoretical data with observed chemical properties. nih.govnih.gov

Table 1: Illustrative Ground State Properties Calculable by DFT Note: The following data is representative of typical DFT outputs for heterocyclic molecules and is not specific to this compound.

Property Description Typical Information Yielded
Optimized Geometry The lowest energy 3D arrangement of atoms. Provides bond lengths, bond angles, and dihedral angles.
Atomic Charges Distribution of electron charge among the atoms. Helps predict sites for electrostatic interactions. jmaterenvironsci.com
Dipole Moment A measure of the molecule's overall polarity. Indicates how the molecule will interact with polar solvents and electric fields. jmaterenvironsci.com
Vibrational Frequencies The frequencies at which molecular bonds vibrate. Correlates with experimental infrared (IR) and Raman spectra. nih.gov
Molecular Electrostatic Potential (MEP) A 3D map of the electrostatic potential around the molecule. Visually identifies electron-rich (negative potential) and electron-poor (positive potential) sites. nih.gov

To understand how a molecule interacts with light, its electronically excited states must be investigated. Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT for calculating the properties of these excited states. researchgate.netrsc.org This method is widely used to compute electronic absorption and emission spectra by determining the energies of transitions from the ground state to various excited states. rsc.orgdntb.gov.ua

For this compound, TD-DFT calculations could predict its UV-Visible absorption spectrum, identifying the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., π→π* or n→π*). chemrxiv.org Furthermore, by optimizing the geometry of the lowest excited state, TD-DFT can be used to simulate fluorescence spectra and investigate changes in molecular structure and properties upon photoexcitation. researchgate.net Studies on related acridine (B1665455) derivatives have shown that TD-DFT, when paired with an appropriate functional, can provide results that align well with experimental spectroscopic data. dntb.gov.uanih.gov

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. irjweb.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more easily polarized and has higher chemical reactivity, whereas a large gap implies high kinetic stability and lower reactivity. nih.govirjweb.com For acridine derivatives, the HOMO-LUMO gap has been calculated to understand charge transfer interactions within the molecule. nih.govresearchgate.net A similar analysis for this compound would elucidate its electron-donating and accepting capabilities, which is fundamental to its potential interactions with other molecules. chemrxiv.org

Table 2: Representative Frontier Molecular Orbital Data for Acridine Derivatives Note: This data is from a computational study on acridine derivatives and serves to illustrate the parameters obtained from FMO analysis. nih.gov

Compound EHOMO (eV) ELUMO (eV) Energy Gap (ΔE) (eV)
Acridone (B373769) -6.15 -1.55 4.60
9-amino acridine -5.55 -1.82 3.73
Proflavin -5.32 -2.28 3.04

Molecular Modeling and Simulation Approaches

Beyond the electronic properties of an isolated molecule, computational methods can simulate its behavior in a more complex biological environment. Molecular dynamics and docking are key techniques for studying how a compound like this compound might interact with biomolecules such as proteins or nucleic acids.

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. By simulating a compound bound to a biological target within a realistic environment (including water and ions), MD can provide detailed insights into the stability of the complex, conformational changes, and the specific interactions that maintain binding.

An MD simulation of a this compound-biomolecule complex would begin with a starting structure, often obtained from docking studies. The simulation would then calculate the trajectories of atoms over a set period (nanoseconds to microseconds), revealing how the compound settles into its binding site and how the protein or nucleic acid adapts to its presence. This technique is invaluable for assessing the stability of binding poses predicted by docking and for understanding the dynamic nature of molecular recognition.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or DNA). This method is crucial for identifying potential biological targets and understanding the basis of ligand-receptor interactions. nih.gov

In a docking study involving this compound, the compound would be computationally placed into the binding site of a target receptor. A scoring function then evaluates thousands of possible binding poses, ranking them based on factors like electrostatic interactions, hydrogen bonds, and hydrophobic contacts. mdpi.com The results can predict the binding affinity and highlight the key amino acid residues or nucleotides involved in the interaction. nih.govmdpi.com Such studies are instrumental in rationalizing the binding mechanisms of small molecules and guiding the design of new compounds with improved affinity or selectivity. nih.gov

Theoretical Prediction of Photophysical Parameters

The prediction of photophysical parameters through computational methods, primarily Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), is a cornerstone of modern molecular science. These methods allow for the in-silico exploration of molecular behavior at the electronic level, providing insights into absorption and emission characteristics, as well as the dynamics of excited states.

Excited State Planarization and Conformational Dynamics

Upon excitation to the S₁ state, molecules can undergo changes in their geometry. For amino-substituted aromatic compounds, a common phenomenon is the planarization of the amino group with respect to the aromatic ring. This excited-state intramolecular charge transfer (ICT) process can significantly affect the emission properties.

Computational studies can model the potential energy surfaces of the ground and excited states to investigate these conformational dynamics. By comparing the optimized geometries of the S₀ and S₁ states, researchers can determine the extent of planarization or other structural changes upon excitation. These geometric rearrangements can influence the Stokes shift and the rates of radiative and non-radiative decay, thereby impacting the fluorescence quantum yield. Understanding these dynamics is key to designing molecules with specific desired photophysical properties.

Advanced Research Applications in Sensing and Functional Materials

Development of Fluorescent Probes for Chemical and Environmental Sensing

The rigid, planar structure and the presence of nitrogen heteroatoms in the benzo[a]acridine system give rise to strong fluorescence, which can be modulated by the surrounding chemical environment. This responsiveness is the foundation for its use in fluorescent probes, where a change in fluorescence intensity or wavelength signals the presence or change in concentration of a specific analyte.

Derivatives of the benzo[a]acridine structure have been successfully engineered as pH-sensitive fluorescent probes. A notable example involves esters based on the (benzo[a]acridin-12-yl)methyl (BAM) chromophore, which function as dual "pH sensitive fluorescent probes" and "phototriggers". nih.gov The fluorescence of these compounds is highly dependent on the pH of the environment. nih.gov

The underlying mechanism for this pH sensitivity often involves the protonation and deprotonation of the nitrogen atom within the acridine (B1665455) ring system. In acidic conditions, the nitrogen atom becomes protonated. This protonation can alter the electronic distribution within the molecule, often leading to a significant change in the fluorescence quantum yield and emission wavelength. For instance, in aminobenzocoumarins, a related class of compounds, protonation can disable a photoinduced electron transfer (PET) process that would otherwise quench the fluorescence in a neutral or basic environment. researchgate.net This disabling of the PET pathway "turns on" the fluorescence, leading to a dramatic increase in emission intensity at low pH. researchgate.net The dye acridine orange is another well-known example of a pH-sensitive probe that accumulates in acidic compartments. nih.gov

Table 1: pH-Dependent Photophysical Properties of a (benzo[a]acridin-12-yl)methyl (BAM) Derivative Note: This table is illustrative of typical behavior for pH-sensitive acridine derivatives. Specific values depend on the exact molecular structure and solvent system.

PropertyAcidic (pH < 4)Neutral (pH ~7)Basic (pH > 9)
Fluorescence Emission StrongModerateWeak/Quenched
Mechanism Protonation of N-atom, inhibition of PETEquilibrium stateDeprotonation, active PET quenching
Observed Effect Fluorescence "Turn-On"Baseline FluorescenceFluorescence Quenching

The photophysical properties of benzo[a]acridine derivatives are also highly sensitive to the polarity and viscosity of their microenvironment. nih.govrsc.org This sensitivity arises from the potential for an intramolecular charge transfer (ICT) excited state. In polar solvents, the ICT state is stabilized, which can lead to a red-shift (a shift to longer wavelengths) in the emission spectrum. nih.gov This phenomenon, known as solvatochromism, allows the molecule to act as a probe for local polarity.

Similarly, changes in viscosity can affect the fluorescence output. In many fluorescent molecules with rotating parts, high viscosity restricts molecular motion, which can reduce non-radiative decay pathways and enhance fluorescence quantum yield. nih.gov Probes based on the acridine scaffold have been designed to exploit this effect. For example, an acridine-tricyanodihydrofuran based probe showed a 5.6-fold enhancement in fluorescence intensity as the viscosity of the solution increased. rsc.org This makes such probes valuable for mapping viscosity changes within cellular compartments like lipid droplets. nih.gov

Table 2: Effect of Solvent Polarity on a Representative Acridine-Based Probe

SolventPolarity (ET(30))Max Emission Wavelength (nm)Fluorescence Quantum Yield (%)
Toluene 33.95530.5
Dichloromethane 40.75708.9
Acetonitrile (B52724) 45.658525.1
Methanol (B129727) 55.459435.6
Data adapted from analogous acridine-dicyanoisophorone-based probes. rsc.org

The benzo[a]acridin-10-amine structure, with its reactive primary amine group, is theoretically suitable for designing probes to detect specific analytes. For instance, the amine group can react with aldehydes to form a Schiff base, a reaction that would significantly alter the electronic structure and, consequently, the fluorescence of the molecule. epa.gov This provides a clear mechanism for creating a selective aldehyde sensor.

Similarly, the detection of biogenic amines is crucial for food safety and diagnostics. mdpi.com While many detection methods rely on derivatization with reagents like o-phthalaldehyde (B127526) before analysis, a probe that directly and selectively binds to biogenic amines would be highly advantageous. mdpi.comnih.gov The benzo[a]acridine scaffold could be functionalized to create receptors that bind specific biogenic amines, leading to a detectable change in fluorescence through mechanisms like PET or ICT modulation.

Fluorescent probes are often designed to operate via a "turn-on" or "turn-off" mechanism, providing a clear and high-contrast signal. A "turn-off" response typically involves quenching of fluorescence upon interaction with an analyte. dntb.gov.ua For example, a probe might be highly fluorescent on its own, but upon binding to a specific metal ion or molecule, a PET process is initiated, quenching the fluorescence. mdpi.com

Conversely, a "turn-on" mechanism involves a significant increase in fluorescence in the presence of the target. rsc.org This is often preferred as it minimizes false positives from other quenching species in the environment. The pH-sensing mechanism described earlier, where protonation blocks a PET channel to turn on fluorescence, is a prime example. researchgate.net Another strategy involves a chemical reaction with the analyte that creates a highly fluorescent product from a non-fluorescent or weakly fluorescent precursor. A probe based on an acridine derivative was developed for hydrazine (B178648) detection, where the addition of the analyte resulted in a 28-fold enhancement of fluorescence intensity. researchgate.net These switching mechanisms are central to creating high-sensitivity and high-selectivity sensors. nih.gov

Integration into Optoelectronic Materials

Beyond sensing, the electronic properties of benzo[a]acridine derivatives make them attractive candidates for use in optoelectronic devices, such as Organic Light Emitting Diodes (OLEDs).

In OLEDs, hole transport materials (HTMs) are essential for efficiently injecting positive charge carriers (holes) from the anode and transporting them to the emissive layer. mdpi.com An ideal HTM possesses high hole mobility, appropriate energy levels to match other layers in the device, and high thermal stability. mdpi.com

The acridine core, particularly when combined with other electron-rich moieties like triphenylamine (B166846) (TPA), has been shown to be an excellent building block for HTMs. nih.govmdpi.com The nitrogen atom in the acridine structure is electron-donating, which facilitates hole transport. mdpi.com Researchers have synthesized and tested several acridine-TPA based materials, demonstrating their potential to replace existing HTMs. nih.govresearchgate.net These novel materials have led to OLED devices with excellent efficiencies. For instance, one TPA-acridine derivative (TPA-2ACR) used as an HTM in a phosphorescent OLED resulted in a high external quantum efficiency of 21.59%, significantly outperforming a device based on the standard material TAPC. mdpi.com Another derivative (TPA-1A) achieved a current efficiency of 49.13 cd/A, again showing a substantial improvement over the reference device. mdpi.com

Table 3: Performance of Acridine-Based Hole Transport Materials in Green Phosphorescent OLEDs

MaterialRoleMax. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Max. External Quantum Efficiency (%)
TPA-2ACR HTM55.7429.2821.59
TAPC (Reference) HTM32.5318.5810.60
TPA-1A HTM49.1327.5613.74
NPB (Reference) HTM27.21-7.64
Data sourced from studies on acridine-triphenylamine derivatives. mdpi.commdpi.com

Design Principles for Organic Light-Emitting Diodes (OLEDs) and Solar Cells Based on Acridine Cores

The electron-rich nature and high thermal stability of the acridine nucleus make it a prime candidate for constructing high-performance materials for OLEDs and solar cells. In these applications, acridine derivatives can function as hole-transporting materials (HTMs), emissive hosts, or light-harvesting components.

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, acridine-based compounds are frequently employed as host materials in the emissive layer or as hole-transporting materials. A critical design principle is the maintenance of a high triplet energy level, which is essential for efficient energy transfer to phosphorescent or thermally activated delayed fluorescence (TADF) emitters, particularly for blue-light emission. acs.orgnih.govresearchgate.net The rigid structure of the acridine core helps to ensure high thermal stability and morphological integrity of the thin films in the device. nih.govdntb.gov.ua

Donor-acceptor (D-A) architectures are a common strategy, where the acridine moiety serves as the strong electron donor. acs.orgnih.gov For instance, combining an acridine donor with a pyrimidine (B1678525) acceptor has been shown to yield host materials with high triplet energies up to 3.07 eV, crucial for efficient blue TADF OLEDs. acs.orgscilit.com Fusing the acridine unit with other aromatic systems, such as naphthalene (B1677914) or benzofuran, can modulate the electronic properties to achieve deep-blue emission with high color purity. princeton.eduresearchgate.net

Key design considerations for acridine-based OLED materials include:

High Triplet Energy: To confine the triplet excitons on the guest emitter and prevent energy back-transfer, especially in phosphorescent and TADF devices. acs.orgnih.govresearchgate.net

Thermal Stability: A high glass-transition temperature ensures the durability and longevity of the OLED device. nih.govresearchgate.netdntb.gov.ua

Appropriate Frontier Molecular Orbital Levels: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels must be well-aligned with adjacent layers to ensure efficient charge injection, transport, and recombination.

Balanced Charge Transport: Materials should ideally possess good mobility for both holes and electrons to ensure that the charge recombination zone is located within the emissive layer.

Research has demonstrated the successful application of various acridine derivatives. For example, a triphenylamine-substituted acridine derivative (TPA-2ACR) used as a hole-transporting material in a yellow phosphorescent OLED achieved a high external quantum efficiency (EQE) of 21.59%. dntb.gov.uaacs.orgnih.gov In another study, an emitter based on a fused acridine-naphthalene chromophore (NAPPI) resulted in a deep-blue OLED with an EQE of 5.17% and high color purity. princeton.edu

Performance of Selected Acridine-Based OLEDs
Acridine DerivativeRole in OLEDEmission ColorMax. External Quantum Efficiency (EQE)Current Efficiency (cd/A)Power Efficiency (lm/W)Reference
TPA-2ACRHole-Transporting MaterialYellow21.59%55.7429.28 dntb.gov.uaacs.orgnih.gov
PhCAR-2ACRHost MaterialYellow20.57%56.90- acs.org
1MPA (Host)Host MaterialSky-Blue13.6%-- acs.orgscilit.com
NAPPIEmitterDeep-Blue5.17%-- princeton.edu
34BFAc-PMTADF EmitterSky-Blue27.7%-- researchgate.net

Solar Cells

In the realm of photovoltaics, acridine cores have been integrated into materials for both perovskite and organic solar cells (OSCs). A key design principle is creating molecules with appropriate energy levels to facilitate efficient charge extraction from the light-absorbing layer. acs.orgyoutube.com

More recently, acridine units have been incorporated into the central nucleus of non-fullerene acceptors for OSCs. nih.govscilit.com A primary design strategy here is to introduce the luminescent acridine unit to enhance the photoluminescence quantum yield of the acceptor molecule. nih.govscilit.com This enhancement helps to suppress non-radiative recombination energy loss, a major factor limiting the open-circuit voltage in OSCs. researchgate.net This approach led to the development of an acceptor, AQx-m-Ac, which, when blended with the polymer donor PM6, achieved a remarkable PCE of 18.64% in a binary device and 20.28% in a ternary device. nih.govscilit.com

Photoactive Components for Controlled Release Systems

The ability of the acridine scaffold to absorb light and trigger chemical reactions makes it a valuable component in the design of photoactive systems for the controlled release of molecules. These systems, often called phototriggers or photo-removable protecting groups, utilize light as an external, non-invasive stimulus to release a specific molecular species with high spatiotemporal precision.

The design of acridine-based phototriggers typically involves functionalizing the C9 position of the acridine ring with a leaving group (the molecule to be released) through a photolabile linker. The core principle is that upon absorption of light of a specific wavelength, the acridine chromophore enters an excited state, initiating a chemical transformation that results in the cleavage of the bond holding the leaving group.

Researchers have successfully designed C9-functionalized acridine phototriggers for the light-induced release of alcohols and carboxylic acids. The choice of substituents on the acridine ring can be used to tune the absorption wavelength, allowing for activation by different light sources, such as UV light.

The mechanism of release from acridine-based phototriggers is an irreversible dissociation process initiated by light. Upon photoexcitation, the acridine moiety undergoes a specific photochemical reaction that leads to the cleavage of a chemical bond, liberating the protected molecule.

For C9-functionalized acridines, the release mechanism often involves the formation of a stable acridinium (B8443388) cation following the departure of the leaving group. The efficiency and kinetics of this release can be influenced by the solvent and the nature of the leaving group itself. In some systems, the release is facilitated through a C–O bond cleavage when the phototrigger is induced by light.

This technology allows for the precise delivery of bioactive molecules. For example, a molecular hybrid where acridine orange is linked to an N-nitrosoaniline derivative can release nitric oxide (NO) upon excitation with green light. In this system, photoexcitation of the acridine unit triggers an intramolecular electron transfer, leading to the detachment of NO.

Examples of Acridine-Based Photorelease Systems
Acridine SystemReleased MoleculeLight SourceRelease Mechanism PrincipleReference
C9-functionalized acridineAlcohols, Carboxylic acidsUV LightBond cleavage at C9 position-
Acridine orange-N-nitrosoaniline hybridNitric Oxide (NO)Green LightIntramolecular electron transfer-

Q & A

Q. What gaps exist in understanding the environmental persistence of this compound?

  • Methodological Answer : Conduct OECD 301/302 biodegradation tests under varied redox conditions. Monitor degradation products via non-targeted HRMS. Assess bioaccumulation potential using log KowK_{ow} (octanol-water partition coefficient) and quantitative structure-activity relationship (QSAR) models .

Q. How can advanced imaging techniques elucidate subcellular localization?

  • Methodological Answer : Super-resolution microscopy (STED or PALM) with fluorophore-conjugated derivatives. Validate specificity using knockout cell lines (e.g., CRISPR-mediated deletion of putative targets). Co-localization analysis (Pearson’s coefficient) quantifies organelle-specific accumulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.